molecular formula C33H24N2O5 B2576167 5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 313267-75-3

5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2576167
CAS RN: 313267-75-3
M. Wt: 528.564
InChI Key: HCPNIIJFDAOVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(anthracen-9-ylmethylene)-1,3-bis(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C33H24N2O5 and its molecular weight is 528.564. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic and Charge Transfer Properties

The study of acene-based organic semiconductor materials, including derivatives similar to the compound , reveals that integration of oligocene end cores, such as anthracene, into semiconductor devices can significantly reduce the energy gap. This reduction results in a red shift in absorption and fluorescence emission spectra, enhancing intra-molecular charge transfer. Such materials are identified as potential candidates for effective hole transport in various semiconductor devices due to their improved electron affinity and lower ionization potential (Irfan et al., 2019).

Chemosensor for Metal Ions

Anthracene and pyrene-bearing imidazoles have been developed as turn-on fluorescent chemosensors for aluminum ions, showcasing high selectivity and sensitivity. These chemosensors, including compounds structurally similar to the one mentioned, exhibit efficient binding stoichiometry and detection limits, demonstrating their potential for imaging intracellular aluminum ions in living cells through confocal fluorescence microscopy techniques (Shree et al., 2019).

Organic Light Emitting Diode (OLED) Efficiency

Research into anthracene-cored molecules, which share structural similarities with the specified compound, has shown that inserting a thin efficiency enhancement layer (EEL) between the emitting layer (EML) and the electron transport layer (ETL) in blue fluorescent OLEDs can increase the external quantum efficiency (EQE) by 44%. This study highlights the role of such compounds in enhancing OLED performance through the triplet-triplet annihilation (TTA) process (Lim et al., 2019).

Synthesis of Therapeutic Candidates

The synthesis of compounds incorporating pyrimidine structures, analogous to the specified chemical, has been explored for their potential in developing therapeutic candidates. These synthetic efforts aim at coupling pyrimidine frameworks with hydrazide-hydrazones to target improved therapeutic applications, suggesting these compounds as promising candidates for anti-plasmodial activity studies (Ajani et al., 2019).

Fluorescent Sensor for Metal Ions

A novel probe based on anthracene, similar in structure to the subject compound, has been developed as a highly selective and sensitive fluorescent sensor for lead(II) and aluminum(III) ions. This sensor exhibits significant fluorescence enhancement upon binding with these ions, indicating its potential for environmental monitoring and biomedical applications (Anand et al., 2015).

properties

IUPAC Name

5-(anthracen-9-ylmethylidene)-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N2O5/c1-39-29-17-9-7-15-27(29)34-31(36)26(32(37)35(33(34)38)28-16-8-10-18-30(28)40-2)20-25-23-13-5-3-11-21(23)19-22-12-4-6-14-24(22)25/h3-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPNIIJFDAOVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N(C2=O)C6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.